molecular formula C29H26F2N4O3S B2807736 N-cyclopentyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115549-84-2

N-cyclopentyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2807736
CAS No.: 1115549-84-2
M. Wt: 548.61
InChI Key: WUKQDSWHRBHCQZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone derivative featuring a thioether linkage, a 2,4-difluorophenyl-substituted acetamide moiety, and a cyclopentyl-benzamide group. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The compound’s structure integrates fluorine atoms, which enhance metabolic stability and binding affinity through electron-withdrawing effects, and a cyclopentyl group that may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

N-cyclopentyl-4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F2N4O3S/c30-20-13-14-25(23(31)15-20)33-26(36)17-39-29-34-24-8-4-3-7-22(24)28(38)35(29)16-18-9-11-19(12-10-18)27(37)32-21-5-1-2-6-21/h3-4,7-15,21H,1-2,5-6,16-17H2,(H,32,37)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKQDSWHRBHCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry for its potential biological activities. This compound incorporates a quinazoline scaffold, which is known for various pharmacological properties, including anticancer and antimicrobial activities. The following sections will explore the biological activity of this compound, supported by relevant data and findings from diverse research studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H24F2N4O3S\text{C}_{22}\text{H}_{24}\text{F}_2\text{N}_4\text{O}_3\text{S}

This structure features a cyclopentyl group, a difluorophenyl moiety, and a quinazoline core, contributing to its diverse biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to N-cyclopentyl derivatives exhibit significant anticancer properties. For instance, quinazoline derivatives have been reported to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related quinazoline compounds showed IC50 values ranging from 0.5 to 5 µM against different cancer types, highlighting their potential as effective anticancer agents .

Table 1: Anticancer Activity of Related Quinazoline Compounds

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)0.8
Compound BMDA-MB-231 (Breast)1.5
N-cyclopentyl derivativeVarious0.5 - 5

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives have demonstrated antimicrobial properties. For example, certain compounds were tested against Mycobacterium tuberculosis and showed promising results with MIC values below 1 µg/mL . This suggests that N-cyclopentyl derivatives could also possess significant antimicrobial activity.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

CompoundPathogenMIC (µg/mL)
Compound CM. tuberculosis<1
Compound DE. coli0.5

The mechanism through which N-cyclopentyl derivatives exert their biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, quinazolines are known inhibitors of kinases involved in cancer cell signaling pathways, leading to apoptosis or cell cycle arrest . Further studies are required to elucidate the exact molecular targets of N-cyclopentyl derivatives.

Case Studies

  • Case Study on Antitumor Efficacy : In a preclinical model using CT26 murine tumors, a related compound demonstrated significant tumor reduction compared to controls. The study indicated that the compound induced apoptosis through caspase activation and disrupted microtubule dynamics .
  • Case Study on Antimycobacterial Activity : A series of quinazoline derivatives were evaluated for their activity against drug-resistant strains of Mycobacterium tuberculosis. The most active compounds exhibited MIC values significantly lower than traditional antibiotics, suggesting a new avenue for treating resistant infections .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-cyclopentyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is its anticancer properties. Research has indicated that compounds with quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Efficacy

A study demonstrated that this compound effectively inhibited the growth of human cancer cells, including breast and lung cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced cell proliferation rates .

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer5.2Induction of apoptosis
Lung Cancer6.8Cell cycle arrest at G1 phase

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer progression.

Case Study: Kinase Inhibition

Research indicated that this compound inhibited the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors. This inhibition leads to decreased signaling pathways that promote tumor growth .

Enzyme Inhibition (%) IC50 (nM)
EGFR7530

Comparison with Similar Compounds

Table 1: Substituent Variations in Quinazolinone Derivatives

Compound Name R1 (Quinazolinone Substituent) R2 (Amide Group) Key Features Reference
Target Compound 2,4-difluorophenyl N-cyclopentyl benzamide Fluorine-enhanced stability
N-cyclopentyl-4-{[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}benzamide 4-methylbenzyl N-cyclopentyl benzamide Methyl group for hydrophobicity
4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide 4-chlorophenyl hydrazine Benzenesulfonamide Chlorine for electronic modulation
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Phenyl Ethylamino acetamide Anti-inflammatory activity
  • Fluorine vs.
  • Cyclopentyl-Benzamide: This substituent likely enhances lipophilicity compared to smaller groups (e.g., ethylamino in ), influencing pharmacokinetic properties such as absorption and half-life .

Key Differences :

  • Compounds with benzenesulfonamide groups (e.g., ) require additional sulfonylation steps, whereas the target compound utilizes benzamide coupling, which may offer higher yields due to milder reaction conditions .

Spectral Characterization

Table 2: Comparative Spectral Data

Compound Type IR ν(C=O) (cm⁻¹) ¹H-NMR (Key Shifts, ppm) MS (m/z) Reference
Target Compound 1663–1682 δ 7.8–8.2 (quinazolinone H), δ 1.5–2.0 (cyclopentyl) 550.2 (M+H)+
4-Chlorophenyl Derivative 1665–1680 δ 7.6–8.1 (quinazolinone H), δ 7.4 (Cl-C6H4) 565.1 (M+H)+
2-(Ethylamino)acetamide 1670–1685 δ 3.3 (NHCH2CH3), δ 1.2 (CH3) 342.1 (M+H)+
  • IR Spectra: The target compound’s C=O stretch (1663–1682 cm⁻¹) aligns with similar acetamide-containing derivatives, confirming the absence of tautomerization observed in thiol-quinazolinones .
  • ¹H-NMR: Distinct cyclopentyl signals (δ 1.5–2.0) differentiate it from analogs with smaller alkyl groups (e.g., ethylamino in ).

Physicochemical Properties

Table 3: Property Comparison

Compound logP Solubility (mg/mL) Protein Binding (%) Reference
Target Compound 3.8 0.12 92
4-Methylbenzyl Analog 4.1 0.08 95
Benzenesulfonamide 2.5 0.25 88
  • Lipophilicity : The cyclopentyl group increases logP compared to sulfonamide derivatives, favoring membrane penetration but reducing aqueous solubility .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including amide bond formation, thioether linkage, and quinazolinone ring assembly. Key steps include:

  • Amide coupling : Reacting 2,4-difluoroaniline with chloroacetyl chloride under inert conditions to form the intermediate amide .
  • Thioether formation : Using a nucleophilic substitution reaction between a thiol-containing quinazolinone intermediate and a bromoacetamide derivative, optimized at 60–70°C in DMF .
  • Cyclopentyl benzamide conjugation : Employing EDC/HOBt-mediated coupling, with yields improved by controlling pH (7–8) and using anhydrous solvents . Reaction monitoring via TLC and purification via column chromatography are essential for purity .

Q. Which analytical techniques are most reliable for structural characterization?

  • NMR spectroscopy : 1H/13C NMR confirms connectivity of the cyclopentyl, benzamide, and quinazolinone moieties .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Ensures >95% purity; reverse-phase C18 columns with acetonitrile/water gradients are standard .

Q. How can researchers validate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess structural integrity using NMR .
  • Solution stability : Test in DMSO or PBS at pH 7.4 for precipitation or hydrolysis .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC50 values across cancer cell lines) be resolved?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., MTT assays, 72-hour exposure) .
  • Target engagement studies : Use Western blotting to confirm inhibition of kinases or enzymes linked to the quinazolinone scaffold .
  • Metabolic stability analysis : Check for cell line-specific cytochrome P450 activity affecting potency .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of EGFR or PARP1 (common quinazolinone targets) .
  • DFT calculations : Analyze electronic properties of the difluorophenyl and thioether groups to predict reactivity .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Core modifications : Compare with analogs (e.g., replacing cyclopentyl with morpholine; see Table 1) .
  • Substituent effects : Test derivatives with varied fluorophenyl groups to correlate logP values with membrane permeability .
  • Bioisosteric replacement : Substitute the thioether with sulfoxide/sulfone to modulate electron density .

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Compound ModificationTarget IC50 (nM)Selectivity IndexReference
Cyclopentyl (Parent)48 ± 312.5
Morpholine-substituted62 ± 58.2
3,4-Dimethoxyphenyl derivative29 ± 218.7

Q. What strategies mitigate off-target effects in in vitro assays?

  • Counter-screening : Test against unrelated kinases (e.g., CDK2, AKT1) to identify selectivity .
  • Proteome profiling : Use affinity pulldown/MS to detect non-specific protein binding .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • PK/PD modeling : Correlate plasma half-life (e.g., 2.3 hours in mice) with tumor exposure .
  • Metabolite identification : Use LC-MS to detect inactive metabolites in liver microsomes .
  • Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes .

Methodological and Technical Questions

Q. Which in vitro models best predict therapeutic potential for this compound?

  • 3D tumor spheroids : Mimic tumor microenvironment better than monolayer cultures .
  • Patient-derived xenograft (PDX) cells : Retain original tumor heterogeneity .
  • Resistance models : Generate drug-tolerant clones via prolonged low-dose exposure .

Q. How can researchers design robust controls for mechanistic studies?

  • Negative controls : Use structurally similar but inactive analogs (e.g., methylated quinazolinone) .
  • Genetic controls : CRISPR knockout of putative targets (e.g., EGFR) to confirm on-mechanism effects .
  • Pharmacological inhibitors : Co-treat with known pathway inhibitors (e.g., gefitinib for EGFR) .

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